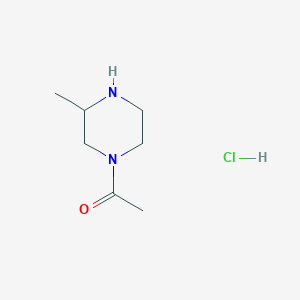

1-(3-Methyl-piperazin-1-yl)-ethanone hydrochloride

Description

1-(3-Methyl-piperazin-1-yl)-ethanone hydrochloride (CAS: 1638137-85-5) is a piperazine-derived compound with the molecular formula C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol. Structurally, it features a methyl-substituted piperazine ring conjugated to an ethanone group, stabilized as a hydrochloride salt. This compound is stored under inert atmospheric conditions at 2–8°C, reflecting its sensitivity to environmental factors common to hydrochloride salts .

Its hazard profile includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335), necessitating precautions such as protective equipment (P280) and first-aid measures (P305+P351+P338) .

Properties

Molecular Formula |

C7H15ClN2O |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

1-(3-methylpiperazin-1-yl)ethanone;hydrochloride |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6-5-9(7(2)10)4-3-8-6;/h6,8H,3-5H2,1-2H3;1H |

InChI Key |

ZUUWWWBWFGAYQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)C(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Piperazine Ring Formation | Cyclization of 1,2-diaminoethane with 1,2-dichloroethane or similar dihaloalkane under basic conditions (e.g., NaOH) | Yields piperazine core |

| 2 | Methylation at 3-Position | Alkylation with methyl iodide or methyl tosylate in polar aprotic solvent (e.g., DMF) at 50–80°C | Selective N-methylation |

| 3 | Acetylation to Ethanone | Reaction with acetyl chloride or acetic anhydride in presence of a base like triethylamine at 0–25°C | Forms 1-(3-methyl-piperazin-1-yl)-ethanone free base |

| 4 | Hydrochloride Salt Formation | Treatment with HCl gas or aqueous HCl in organic solvent (e.g., ether) at 0–5°C | Precipitates hydrochloride salt |

This sequence ensures controlled functionalization and isolation of the hydrochloride salt with high purity suitable for research and pharmaceutical applications.

Industrial Production Considerations

Industrial scale-up of this synthesis involves:

- Continuous Flow Reactors: To enhance reaction control and safety during alkylation and acylation steps.

- Automated Synthesis Platforms: For reproducibility and minimization of human error.

- Optimized Purification: Use of crystallization and solvent washes to remove impurities and residual reagents.

- Environmental and Cost Efficiency: Solvent recycling and use of greener reagents where possible.

These adaptations maintain high yield and product quality while meeting regulatory standards for pharmaceutical intermediates.

Chemical Reaction Analysis

Reaction Types Involved

- Nucleophilic Substitution: Methylation of piperazine nitrogen atoms via SN2 mechanism.

- Acylation (Electrophilic Substitution): Introduction of ethanone group through reaction with acyl chlorides or anhydrides.

- Salt Formation: Acid-base reaction converting free base to hydrochloride salt.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Methylation | Methyl iodide, methyl tosylate | DMF, 50–80°C |

| Acetylation | Acetyl chloride, acetic anhydride | Triethylamine, 0–25°C |

| Salt Formation | HCl gas or aqueous HCl | 0–5°C, ether or organic solvent |

Summary Table of Preparation Methods

| Preparation Step | Description | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Piperazine ring synthesis | Cyclization of diamines with dihaloalkanes | 1,2-diaminoethane, 1,2-dichloroethane, NaOH | Basic, reflux | Piperazine core |

| Methylation | Alkylation of piperazine N with methyl group | Methyl iodide or methyl tosylate | DMF, 50–80°C | 3-Methyl-piperazine |

| Acetylation | Acylation to form ethanone moiety | Acetyl chloride, triethylamine | 0–25°C | 1-(3-Methyl-piperazin-1-yl)-ethanone free base |

| Hydrochloride formation | Salt formation with HCl | HCl gas or aqueous HCl | 0–5°C | This compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, sulfonates, and other electrophiles under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemical Overview

1-(3-Methyl-piperazin-1-yl)-ethanone hydrochloride is characterized by the following properties:

- Molecular Formula : CHClNO

- Molecular Weight : 142.67 g/mol

- CAS Number : 1638137-85-5

- Chemical Structure : The compound features a piperazine ring, which is known for its role in enhancing the biological activity of various pharmaceuticals.

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors. Notably, it has been investigated for its ability to modulate chemokine receptors, specifically CXCR3, which plays a crucial role in immune response and inflammation .

Anticancer Activity

Recent studies have highlighted the efficacy of derivatives of this compound against various cancer cell lines. For instance, compounds derived from this scaffold have shown significant activity against human breast cancer cells by inhibiting poly (ADP-ribose) polymerase (PARP) activity, which is critical in DNA repair mechanisms .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 5a | Breast | 18 | PARP Inhibition |

| 5e | Breast | 57.3 | PARP Inhibition |

Neuropharmacology

The piperazine moiety in the compound is associated with various neuropharmacological effects. Research indicates that modifications of the piperazine structure can lead to compounds with enhanced activity against neurological disorders .

Case Study 1: CXCR3 Modulation

A study published in Patents documented the synthesis of novel derivatives of this compound that act as modulators of CXCR3. These compounds demonstrated promising results in preclinical models, suggesting their potential for treating inflammatory diseases .

Case Study 2: Anticancer Activity Against MCF-7 Cells

Research conducted on the effects of synthesized derivatives on MCF-7 breast cancer cells showed that certain compounds exhibited significant cytotoxicity, with IC50 values comparable to established drugs like Olaparib. This highlights the compound's potential as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Ring Systems: The target compound and 1-(4-Amino-piperidin-1-yl)-ethanone HCl differ in their heterocyclic cores (piperazine vs.

Melting Points: The amino-piperidine analog (CAS 214147-48-5) has a high melting point (231–234°C), suggesting strong crystalline stability compared to the target compound’s unreported data .

Aromatic vs. Aliphatic: Compounds like 1-(4-Aminophenyl)ethanone HCl lack the piperazine ring, reducing their conformational flexibility compared to the target compound .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: The target compound’s piperazine moiety is common in CNS drugs (e.g., antipsychotics in ), while hydroxyacetophenone derivatives (–16) are explored for anti-inflammatory and antibacterial properties .

- Impurity Profiles : Compounds like Benzyletilefrone HCl (CAS 55845-90-4) are monitored as impurities in drug manufacturing, emphasizing the importance of structural analogs in quality control .

Q & A

Q. What are the recommended laboratory safety protocols for handling 1-(3-Methyl-piperazin-1-yl)-ethanone hydrochloride?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to minimize inhalation risks .

- First Aid : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .

- Waste Disposal : Segregate chemical waste and dispose via certified hazardous waste management services to avoid environmental contamination .

Q. What spectroscopic techniques are commonly used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to confirm the methyl-piperazine moiety and ketone group. Compare shifts with structurally similar compounds (e.g., piperazin-1-yl ethanone derivatives) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H] peak) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data .

Q. How is this compound synthesized in laboratory settings?

- Methodological Answer :

- Route : Acylation of 3-methylpiperazine with acetyl chloride in anhydrous conditions (e.g., dichloromethane, triethylamine as base). Post-reaction, isolate the hydrochloride salt via acidification (HCl gas) and recrystallization .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol). Purity using column chromatography (e.g., silica gel, gradient elution) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity. Compare retention times with reference standards (e.g., EP/USP impurities) .

- Recrystallization : Recrystallize from ethanol/water to remove impurities affecting melting points. Validate via DSC for thermal behavior .

- Cross-Validation : Replicate published procedures and compare results. Discrepancies may arise from residual solvents (e.g., check -NMR for solvent peaks) .

Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Protecting Groups : Protect the piperazine nitrogen during acylation using Boc groups, followed by deprotection with TFA .

- Catalysis : Use DMAP or HOBt to enhance acylation efficiency while minimizing side reactions (e.g., over-acylation) .

- Reaction Monitoring : Employ in-situ FTIR to track acetyl group incorporation and adjust stoichiometry dynamically .

Q. How does the methyl group on the piperazine ring influence biological or chemical reactivity?

- Methodological Answer :

- Steric Effects : The methyl group may hinder interactions in enzyme-binding pockets (e.g., compare IC values with non-methyl analogs in kinase assays) .

- Electronic Effects : Assess basicity via pKa measurements (e.g., potentiometric titration). Methyl substitution reduces piperazine basicity, altering solubility and ionizability .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare charge distribution and H-bonding capacity with demethylated analogs .

Data Contradiction Analysis

Q. How to resolve conflicting literature data on this compound’s solubility or stability?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring. Compare degradation products (e.g., hydrolyzed ketone) across studies .

- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) to measure intrinsic solubility. Discrepancies may arise from polymorphic forms (e.g., hydrate vs. anhydrous) .

- Meta-Analysis : Review synthesis conditions (e.g., solvent polarity, salt form) across studies. Hydrochloride salts often exhibit lower organic solubility than free bases .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.